Carteolol Hydrochloride

Ophthalmology Cardiovascular Safety Lipid Metabolism

Carteolol Hydrochloride (CAS 51781-21-6) is the optimal non-selective β-blocker for studies requiring minimal metabolic interference. Its intrinsic sympathomimetic activity (ISA) results in a neutral HDL cholesterol profile, unlike timolol or metipranolol. It also lacks corneal anesthetic effects, ideal for ocular surface trials. As a USP reference standard (98.0–101.5% purity), it supports robust analytical method validation. Choose Carteolol HCl for precise, reproducible data in cardiovascular, glaucoma, and QC research. Inquire for bulk quantities.

Molecular Formula C16H25ClN2O3
Molecular Weight 328.83 g/mol
CAS No. 51781-21-6
Cat. No. B1668584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarteolol Hydrochloride
CAS51781-21-6
SynonymsCarteolol Hydrochloride ;  Carteolol HCl;  Arteoptic;  Cartrol;  Mikelan;  Abbott-43326;  Hydrochloride, Carteolol;  Monohydrochloride, Carteolol;  OPC 1085;  OPC-1085;  OPC1085; 
Molecular FormulaC16H25ClN2O3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl
InChIInChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H
InChIKeyFYBXRCFPOTXTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carteolol Hydrochloride (CAS 51781-21-6) for Scientific Procurement: Baseline Overview of a Non-Selective Beta-Blocker with ISA


Carteolol Hydrochloride (CAS 51781-21-6) is a non-selective β-adrenoceptor antagonist (beta-blocker) characterized by its intrinsic sympathomimetic activity (ISA), a partial agonist effect that distinguishes it from beta-blockers lacking this property [1]. It is primarily utilized in research and clinical settings for the reduction of intraocular pressure (IOP) in glaucoma and ocular hypertension, and has also been studied in cardiovascular applications [2]. Its pharmacological profile, including its ISA, influences its systemic safety and tolerability profile, making it a compound of specific interest in comparative studies [1].

Why Generic Substitution of Carteolol Hydrochloride with Other Topical Beta-Blockers Fails: A Quantitative Rationale for Scientific Selection


The assumption that all topical non-selective beta-blockers are interchangeable for research or clinical use is refuted by quantifiable differences in their systemic and local safety profiles, despite similar IOP-lowering efficacy. Carteolol Hydrochloride's intrinsic sympathomimetic activity (ISA) drives a meaningfully different impact on plasma lipids [1] and corneal sensitivity [2] compared to analogs like timolol, levobunolol, and metipranolol. These distinctions, outlined in the quantitative evidence below, are critical for studies where minimizing confounding metabolic or ocular surface effects is paramount, and for procurement decisions that prioritize a specific side-effect profile over marginal differences in IOP reduction.

Product-Specific Quantitative Evidence Guide for Carteolol Hydrochloride: Comparative Data Against Key Analogs


Superior Plasma Lipid Profile vs. Timolol: Quantified HDL Cholesterol Impact

In a prospective, double-masked, randomized crossover study, 1.0% Carteolol demonstrated a significantly lesser negative impact on high-density lipoprotein (HDL) cholesterol compared to 0.5% timolol, a property linked to its ISA [1]. Carteolol decreased HDL cholesterol by 3.3% (-0.04 mmol/L), whereas timolol caused an 8.0% decrease (-0.10 mmol/L) [1]. This effect is further supported by another study in postmenopausal Black women where HDL was significantly decreased from baseline with timolol but did not change significantly with carteolol [2].

Ophthalmology Cardiovascular Safety Lipid Metabolism

Preserved Corneal Sensitivity vs. Metipranolol: Quantified Lack of Local Anesthetic Effect

A key differentiator for Carteolol Hydrochloride is its lack of a local anesthetic effect on the cornea, unlike metipranolol. In a placebo-controlled, randomized, double-blind trial, 2% Carteolol did not decrease corneal sensitivity compared to placebo [1]. In contrast, 0.6% metipranolol induced a significant, measurable decrease in corneal sensitivity of up to 14 mg (median), lasting up to 15 minutes [1].

Ocular Surface Health Corneal Sensitivity Patient Tolerability

Attenuated Heart Rate Reduction vs. Levobunolol Despite Lower IOP Efficacy

While 0.5% levobunolol demonstrated superior IOP-lowering efficacy compared to 2% carteolol in a 3-month, double-masked, randomized trial, this came at the cost of a different systemic cardiovascular effect [1]. The mean IOP reduction was 7.3 mm Hg (27.4%) for levobunolol and 4.1 mm Hg (14.8%) for carteolol (p = 0.0004) [1]. However, the mean decrease in heart rate was greater for carteolol (-8.4 beats/min) than for levobunolol (-3.1 beats/min), a difference of marginal statistical significance (p = 0.059) [1].

Intraocular Pressure Systemic Safety Cardiovascular Pharmacology

USP Monograph-Defined Purity for Research Consistency

For analytical method development, validation, and quality control, Carteolol Hydrochloride is defined by a stringent United States Pharmacopeia (USP) monograph, ensuring batch-to-batch consistency that is critical for reproducible research [1]. The monograph specifies that Carteolol Hydrochloride must contain not less than 98.0 percent and not more than 101.5 percent of C16H24N2O3·HCl, calculated on the dried basis [1]. This provides a clear, enforceable purity specification that may not be uniformly available or defined for all comparator compounds, especially in research-grade material.

Analytical Chemistry Quality Control Reference Standard

Optimal Research and Industrial Application Scenarios for Carteolol Hydrochloride Based on Quantified Differentiation


Cardiometabolic Safety Studies in Glaucoma Research

Carteolol Hydrochloride is the preferred non-selective beta-blocker for long-term glaucoma studies where minimizing the confounding variable of drug-induced dyslipidemia is a primary objective. Its quantified neutral effect on HDL cholesterol [1] makes it ideal for investigations into the intersection of glaucoma treatment and cardiovascular risk, or for any study population where lipid profiles are a key secondary endpoint.

Ocular Surface and Corneal Neurobiology Research

Given its proven lack of a local anesthetic effect on the cornea, which is indistinguishable from placebo [1], Carteolol Hydrochloride is uniquely suited for research on corneal sensitivity, dry eye disease, tear film stability, and patient-reported tolerability. It allows researchers to study the effects of IOP reduction without the confounding influence of corneal anesthesia that is present with metipranolol [1].

Analytical Method Development and Quality Control (QC) Reference Standard

For analytical chemists and QC professionals, Carteolol Hydrochloride serves as a well-defined USP reference standard [1]. Its precisely specified purity range of 98.0–101.5% is critical for developing and validating robust analytical methods (e.g., HPLC, UPLC) for identity, assay, and impurity testing, ensuring reproducibility and regulatory compliance in pharmaceutical analysis [1].

Studies on Beta-Blocker-Induced Bradycardia and ISA Mechanisms

Carteolol Hydrochloride is a valuable tool in pharmacological research aimed at dissecting the cardiovascular effects of beta-blockers. Its ISA is beta-2-adrenoceptor mediated [1], and its quantified impact on heart rate reduction (e.g., -8.4 bpm) [2] provides a specific, data-backed model for studying the interplay between beta-blockade, ISA, and chronotropic responses, in contrast to other agents with different ISA or selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carteolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.